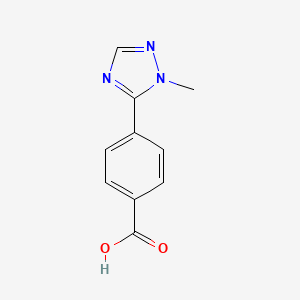

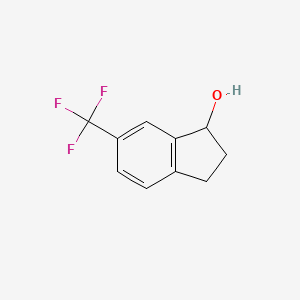

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL

Overview

Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the compound’s structure .Chemical Reactions Analysis

This would involve detailing the reactions the compound undergoes, including the conditions and reagents for each reaction .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological activity . The presence of this group in a compound like 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL could potentially lead to the development of new therapeutic agents. Its unique structure may interact favorably with biological targets, offering opportunities for novel drug design and synthesis.

Agrochemical Applications

Compounds with trifluoromethyl groups have been utilized in the agrochemical industry, particularly in the protection of crops from pests . The structural motif of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL could be explored for the development of new pesticides or herbicides, providing a new tool for crop management and protection.

Veterinary Medicine

Similar to human pharmaceuticals, the trifluoromethyl group has found applications in veterinary products . The compound could be investigated for its efficacy in treating diseases in animals, potentially leading to new veterinary medicines that improve animal health and productivity.

Functional Materials

The unique properties imparted by the trifluoromethyl group can be leveraged in the creation of functional materials . These materials might exhibit enhanced stability, resistance to degradation, or other desirable characteristics that could be beneficial in various industrial applications.

Molecular Topology

The structural complexity of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL makes it a candidate for constructing complex molecular topologies . This could have implications in the field of molecular engineering, where precise control over molecular shape and size is crucial.

Neuropharmacology

Given the role of trifluoromethyl group-containing compounds in neuropharmacology, such as CGRP receptor antagonists , the compound could be explored for its potential effects on the nervous system, possibly leading to new treatments for neurological disorders.

Fluorine Chemistry Research

As a fluorine-containing compound, 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL can contribute to the broader field of organofluorine chemistry . Research into its reactivity and interactions could yield insights into the behavior of fluorinated compounds, which is valuable for multiple scientific disciplines.

Biochemical Studies

The biochemical and physiological effects of trifluoromethyl group-containing compounds are an area of ongoing research. Studying 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL could provide a deeper understanding of how such compounds interact with biological systems, informing both basic science and applied research.

Mechanism of Action

Target of Action

Trifluoromethyl groups are often found in pharmaceutical compounds due to their unique physicochemical properties . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Trifluoromethyl groups can influence the interaction of the compound with its targets, potentially enhancing binding affinity or selectivity .

Biochemical Pathways

The affected pathways would also depend on the specific targets of the compound. Trifluoromethyl groups can affect the metabolic pathways of the compound, potentially leading to unique downstream effects .

Pharmacokinetics

Trifluoromethyl groups can enhance the lipophilicity and metabolic stability of a compound, which could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound . .

Safety and Hazards

properties

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAICRPHZHDNVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731271 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL | |

CAS RN |

869725-46-2 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)

![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)

![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)

![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)